REACTION_CXSMILES
|
OC1C=CC([C:6]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[O:7])=CC=1.Cl.[NH2:18]O.[C:20]([O-:23])(=O)[CH3:21].[Na+].[C:25]1(C)[C:26](S(O)(=O)=O)=CC=[CH:29][CH:30]=1>O.C(O)(=O)C.C(O)C>[OH:14][C:11]1[CH:10]=[CH:9][C:8]([C:6]([NH:18][C:25]2[CH:26]=[CH:21][C:20]([OH:23])=[CH:29][CH:30]=2)=[O:7])=[CH:13][CH:12]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.467 mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
57.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
material
|
Quantity
|
0.288 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
This mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
After heating for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
to wash the filter cake
|
Type
|
CUSTOM
|
Details
|
The total filtrant obtained (600.4 grams)
|
Type
|
CONCENTRATION
|
Details
|
is then concentrated to a weight of 219.2 grams by evaporation of the ethanol and water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
With the addition of the deionized water
|
Type
|
CUSTOM
|
Details
|
a white precipitate is formed
|
Type
|
STIRRING
|
Details
|
After 30 minutes of stirring
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
this solution is filtered
|
Type
|
CUSTOM
|
Details
|
The solids obtained
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
water cooled condensor, nitrogen purge
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is then heated to 83° C
|
Type
|
TEMPERATURE
|
Details
|
After heating for approximately 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
a precipitate is formed which
|
Type
|
STIRRING
|
Details
|
is stirred for an additional 2 hours at 87° C
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
This solution is stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filter cake obtained
|
Type
|
WASH
|
Details
|
is washed with 800 milliliters of deionized water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
at 273° C.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C(=O)NC2=CC=C(C=C2)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |